

Technical Support Center: Optimizing Recombinant Protein Production

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Compound of Interest		
Compound Name:	SB-284851-BT	
Cat. No.:	B1680826	Get Quote

Welcome to the technical support center for improving recombinant protein yield and solubility. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their protein expression experiments. While this guide provides broadly applicable strategies, it will use Bacillus thuringiensis (Bt) proteins as a primary example where specific information is available.

Disclaimer: No specific information was found for a protein designated "SB-284851-BT." The following guidance is based on established principles for recombinant protein expression and solubility enhancement, particularly for Bacillus thuringiensis (Bt) proteins and in common expression systems like E. coli.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing recombinant protein yield and solubility?

A1: The primary factors can be categorized into two main areas: genetic constructs and expression conditions.[1] Key considerations include the choice of expression host (e.g., E. coli strains), the expression vector and promoter strength, codon usage within your gene of interest, and the presence and type of fusion tags.[1][2] Equally important are the culture conditions, such as growth temperature, inducer concentration, and culture media composition. [1][3][4]

Q2: My protein is expressed but is completely insoluble. What is the first thing I should try?







A2: The formation of insoluble aggregates, known as inclusion bodies, is a common issue.[5][6] The most effective initial strategy is to lower the expression temperature.[1][7] Reducing the temperature (e.g., from 37°C to 15-25°C) slows down the rate of protein synthesis, which can allow more time for the protein to fold correctly.[1][4] Concurrently, you can try reducing the inducer concentration (e.g., IPTG) to decrease the rate of transcription.[1][4]

Q3: How can I improve the solubility of my protein without changing the expression host?

A3: Several strategies can be employed. Using a solubility-enhancing fusion tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), is a very common and effective approach.[2] These tags are large, soluble proteins that can help to chaperone the folding of the target protein. Additionally, co-expression with molecular chaperones can assist in proper protein folding.[2] Optimizing the lysis buffer with additives like non-detergent sulfobetaines, polyols (e.g., glycerol), or specific salts can also improve the solubility of the extracted protein.

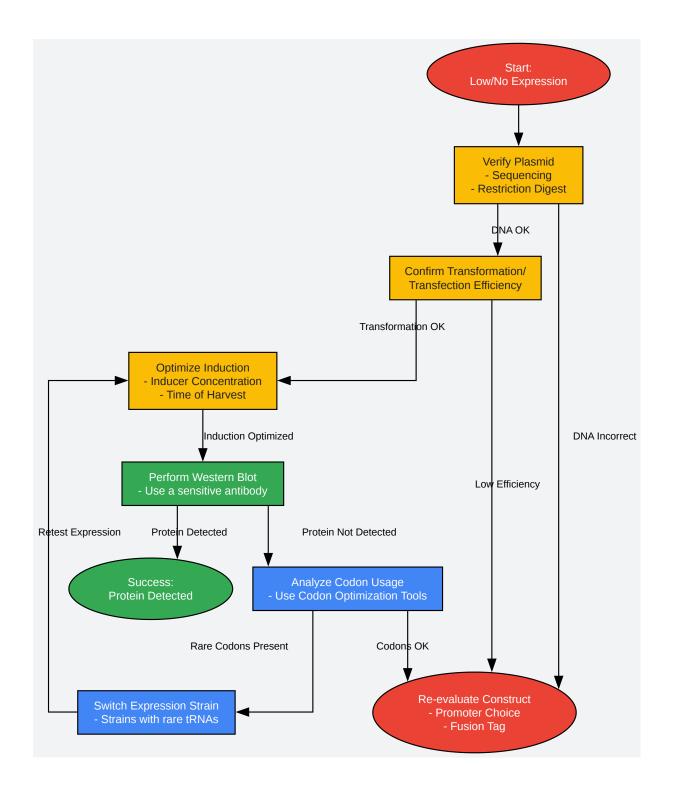
Q4: When should I consider changing the E. coli expression strain?

A4: If you are experiencing low yield due to rare codons in your gene, switching to a strain that is engineered to express tRNAs for these rare codons can significantly boost expression.[1][7] For proteins that require disulfide bond formation, using strains with a more oxidizing cytoplasm, such as those with mutations in the thioredoxin reductase (trxB) and/or glutathione reductase (gor) genes, can promote correct folding and solubility.[1] If protein toxicity is an issue, employing a strain with tighter control over basal expression is recommended.[7]

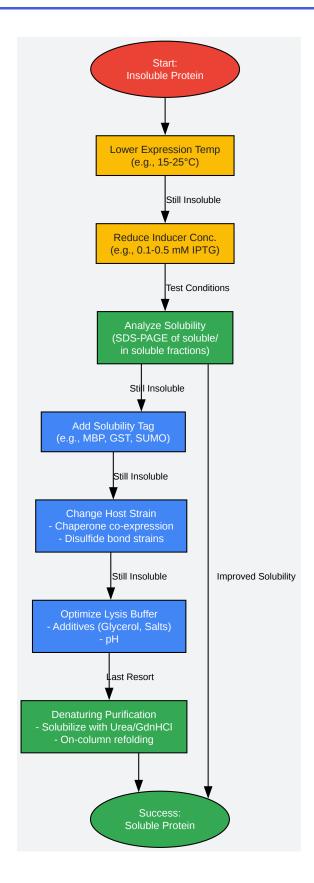
Troubleshooting Guides Issue 1: Low or No Protein Expression

If you are observing very low or no expression of your target protein, follow this troubleshooting workflow.









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